

PHA-680626 foundational research studies

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Compound Focus: PHA-680626

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Key Foundational Research Studies

Study Focus / Cancer Type	Primary Mechanism of Action	Key Experimental Findings	Citation
CML (Imatinib-resistant)	Dual inhibition of Bcr-Abl and Aurora kinases [1]	• Effective against BaF3 cells expressing Bcr-Abl mutants (T315I, E255K, M351T) • Anti-proliferative & pro-apoptotic in primary CML CD34+ cells (including T315I mutant) [1]	<i>Leuk Res.</i> 2008
Neuroblastoma	Amphosteric inhibitor of Aurora-A (AURKA); disrupts AURKA/N-Myc complex, promoting N-Myc degradation [2] [3]	• Binds AURKA ATP pocket, inducing conformational change in activation loop • Disrupts complex in vitro (SPR) and in MYCN-amplified cell lines (PLA) • Reduces N-Myc levels and cell viability [2] [3]	<i>Int J Mol Sci.</i> 2021
Structural Biology	Orthosteric binding to Aurora-A kinase domain [4]	• Crystal structure (PDB: 2J4Z) reveals binding mode and interactions (2.00 Å resolution) [4]	<i>J Med Chem.</i> 2006

Molecular Mechanism and Experimental Workflow in Neuroblastoma

The diagram below illustrates the functional role of Aurora-A and the mechanism by which **PHA-680626** exerts its effects in neuroblastoma, based on the foundational studies.

PHA-680626 disrupts the AURKA/N-Myc complex, leading to N-Myc degradation.

Detailed Experimental Methodologies

Researchers used specific protocols to demonstrate **PHA-680626**'s amphosteric mechanism in neuroblastoma.

1. In Vitro Binding Confirmation (Surface Plasmon Resonance - SPR)

- **Purpose:** To quantitatively measure the ability of **PHA-680626** to disrupt the binding between Aurora-A and the N-Myc fragment (Myc-AIR).
- **Protocol:** Aurora-A is immobilized on a sensor chip. The N-Myc fragment is flowed over the chip, both alone and in the presence of the **PHA-680626** compound. A significant reduction in the binding signal (Response Units) when the compound is present indicates successful disruption of the protein-protein interaction [2].

2. Cellular Interaction Validation (Proximity Ligation Assay - PLA)

- **Purpose:** To visually confirm the disruption of the Aurora-A/N-Myc complex inside tumor cells, specifically in those overexpressing MYCN.
- **Protocol:** Cells are fixed and incubated with primary antibodies against Aurora-A and N-Myc. Special fluorescently-labeled "probe" antibodies are then added. If Aurora-A and N-Myc are in close proximity (<40 nm), the probes generate a fluorescent signal. A reduction in the number of these fluorescent spots in **PHA-680626**-treated cells, compared to untreated controls, provides direct visual evidence that the compound is breaking up the complex within the cellular environment [2] [3].

Significance and Research Context

PHA-680626 represents an early example of an **amphosteric inhibitor**—a single molecule that inhibits a kinase's catalytic activity *and* disrupts its specific protein-protein interactions [2]. This dual mechanism is particularly valuable in cancers like **MYCN-amplified neuroblastoma**, where N-Myc itself is considered "undruggable" with conventional therapeutics. By targeting its stabilizing partner Aurora-A, **PHA-680626** offers a potential strategy to indirectly reduce N-Myc levels.

The early research on **PHA-680626** provides a strong foundation for subsequent kinase inhibitor development. Its characterization highlights the therapeutic potential of:

- **Multi-kinase inhibition** for overcoming resistance in CML [1].

- **Conformation-disrupting mechanisms** for targeting "undruggable" oncogenic transcription factors like N-Myc [2] [3].

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References

1. - PHA exhibits anti-proliferative and pro-apoptotic activity on... 680626 [pubmed.ncbi.nlm.nih.gov]
2. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]
3. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]
4. 2J4Z: Structure of Aurora-2 in complex with PHA-680626 [rcsb.org]

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